molecular formula C21H18F3N3O2S B2650278 3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one CAS No. 1396852-05-3

3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one

Cat. No.: B2650278
CAS No.: 1396852-05-3
M. Wt: 433.45
InChI Key: ITCRINPRCJHTHO-UHFFFAOYSA-N
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Description

This compound features a phenylsulfanyl group attached to a propan-1-one backbone, which is further linked to an azetidine ring substituted with a 1,2,4-oxadiazol-5-yl moiety bearing a 3-(trifluoromethyl)phenyl group. The azetidine ring introduces conformational rigidity, which may improve binding specificity compared to larger heterocycles like piperidine .

Properties

IUPAC Name

3-phenylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-6-4-5-14(11-16)19-25-20(29-26-19)15-12-27(13-15)18(28)9-10-30-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRINPRCJHTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

Chemical Structure and Properties

The molecular formula of the compound is C21H19F3N4OSC_{21}H_{19}F_{3}N_{4}OS, with a molecular weight of approximately 436.46 g/mol. The structure features a trifluoromethyl group, a phenylsulfanyl moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups are particularly effective against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 12.9 μM against these pathogens, suggesting that the compound may exhibit comparable activity due to its structural similarities .

Compound NameMIC (μM) against S. aureusMIC (μM) against MRSA
Compound A12.912.9
Compound B25.925.9
Target CompoundTBDTBD

Anti-inflammatory Potential

In vitro studies have demonstrated that the compound can modulate inflammatory pathways. Specifically, it has been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in mediating inflammatory responses. Compounds with similar scaffolds have been reported to reduce inflammation by up to 15% in cellular models .

Cytotoxicity

Cytotoxicity assessments reveal that while many compounds exhibit significant toxic effects at higher concentrations (IC50 values often below 20 μM), the target compound appears to maintain a favorable safety profile in preliminary studies. It is essential to note that the specific cytotoxicity data for this compound is still under investigation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives, including the target compound, against clinical isolates of MRSA. The results indicated a promising bactericidal effect, with several analogs showing MIC values that suggest strong potential for development as antimicrobial agents .
  • Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of phenylsulfanyl derivatives in models of induced inflammation. The target compound was part of a larger series that demonstrated significant inhibition of NF-κB activation, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Differences Biological/Physicochemical Implications References
2-(Benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one Benzylsulfanyl instead of phenylsulfanyl; ethanone backbone Increased steric bulk may reduce target affinity; altered metabolic pathways due to benzyl group .
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine Methylsulfanyl and amine groups; fluoro-methyl substituent Enhanced electron-withdrawing effects from fluorine; amine group may improve solubility but reduce stability .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole core instead of oxadiazole; chloro substituent Pyrazole’s aromaticity may alter binding interactions; chloro group could increase toxicity risks .
3-(Phenylsulfonyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one Sulfonyl group; piperidine instead of azetidine Sulfonyl group enhances oxidative stability; piperidine’s flexibility may reduce selectivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated), similar to benzylsulfanyl analogues (~3.8), but higher than methylsulfanyl derivatives (~2.9) .
  • Metabolic Stability : The phenylsulfanyl group undergoes slower oxidative metabolism compared to benzylsulfanyl or methylsulfanyl groups, as sulfoxidation is sterically hindered .

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